1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone
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Overview
Description
1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrrolidine ring, and a butenyl side chain
Preparation Methods
The synthesis of 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-pyrrolidinyl-2,2,2-trifluoroethanone with 1-butenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cycloaddition: The compound can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.
Scientific Research Applications
1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The butenyl side chain may also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and biological activity.
1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroacetamide: The amide group in this compound provides different hydrogen bonding capabilities and may alter its pharmacokinetic properties.
1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoropropane:
Properties
CAS No. |
617714-07-5 |
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Molecular Formula |
C10H14F3NO |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
1-[2-[(Z)-but-1-enyl]pyrrolidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H14F3NO/c1-2-3-5-8-6-4-7-14(8)9(15)10(11,12)13/h3,5,8H,2,4,6-7H2,1H3/b5-3- |
InChI Key |
SOIOOSPYJUDYBW-HYXAFXHYSA-N |
Isomeric SMILES |
CC/C=C\C1CCCN1C(=O)C(F)(F)F |
Canonical SMILES |
CCC=CC1CCCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
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